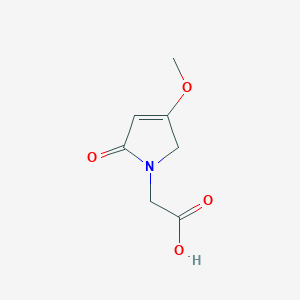
4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid
货号 B8599586
分子量: 171.15 g/mol
InChI 键: FCPNSEAKHSMNCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05276164
Procedure details


30 g (400 mmol) of glycine was suspended in 60 ml of H2O and heated to 70° C. 10M of NAOH was added with an autotitrator up to pH 8.5. Then, 22.4 g (136 mmol) of 4-chloro-3-methoxy-but-2E-enoic acid methyl ester was added at 70° to 75° C. The pH was kept constant at 8.5 by adding 10M of NAOH. After 1 hour, another 22.4 g (136 mmol) of 4-chloro-3-methoxy-but-2E-enoic acid methyl ester was added, and, after another hour, 22.4 g (136 mmol) of 4-chloromethoxy-but-3E-enoic acid methyl ester again was added. After the final addition, the reaction mixture was stirred for another 3.5 hours at 70° to 75° C. The consumption of 10M of NAOH was then 80.3 ml, which corresponded to 2 equivalents relative to the glycine used. The reaction mixture was cooled to room temperature and diluted with 40 ml of H2O. Then, the reaction mixture was adjusted to pH 1 with concentrated HCl. The product precipitated after a short time, was filtered off and washed with saturated NaCl solution. After drying, 70.9 g of product was obtained. 3.41 g of product was obtained from the mother liquor. The total yield was 84 percent. The crude product was recrystallized from isopropanol: 68 g was recrystallized from 450 ml of isopropanol. 47 g of product, which corresponded to an 87 percent yield, was obtained. The product contained less than 0.01 percent of Cl. Other data for the product was:

Quantity
22.4 g
Type
reactant
Reaction Step Two

Quantity
22.4 g
Type
reactant
Reaction Step Three

Quantity
22.4 g
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C[O:7][C:8](=O)/[CH:9]=[C:10](/[O:13][CH3:14])\[CH2:11]Cl.COC(=O)C/C=C/OCCl>O>[CH3:14][O:13][C:10]1[CH2:11][N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:8](=[O:7])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(\C=C(/CCl)\OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(\C=C(/CCl)\OC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C\C=C\OCCl)=O
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for another 3.5 hours at 70° to 75° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
10M of NAOH was added with an autotitrator up to pH 8.5
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 10M of NAOH
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after another hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the final addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The consumption of 10M of NAOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 40 ml of H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated after a short time
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaCl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(N(C1)CC(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 304.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
